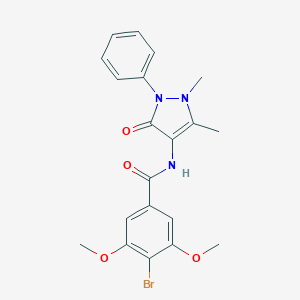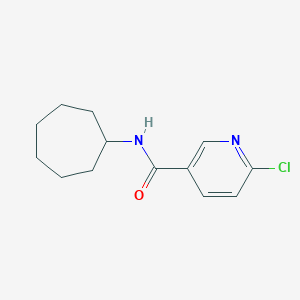
4-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-dimethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-dimethoxybenzamide is not fully understood. However, it is believed to exert its effects by modulating various cellular pathways and processes such as cell cycle progression, apoptosis, and neurotransmitter signaling. It has been shown to inhibit the activity of certain enzymes and receptors, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific cellular pathway or process being targeted. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In neuronal cells, it has been found to modulate the activity of certain neurotransmitters and receptors, leading to potential therapeutic applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-dimethoxybenzamide in lab experiments is its potential to target specific cellular pathways and processes. This allows for the identification of novel drug targets and the development of new drugs with improved efficacy and safety profiles. However, a limitation of using this compound is its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for the study of 4-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-dimethoxybenzamide. One direction is the further elucidation of its mechanism of action and the identification of specific cellular pathways and processes that it targets. Another direction is the development of new drugs based on this compound with improved efficacy and safety profiles. Additionally, the potential applications of this compound in the treatment of neurological disorders and other diseases warrant further investigation.
Métodos De Síntesis
The synthesis of 4-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-dimethoxybenzamide involves the reaction between 4-bromo-3,5-dimethoxybenzoic acid and 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
4-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3,5-dimethoxybenzamide has been studied extensively for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, it has been found to modulate the activity of certain neurotransmitters and receptors, leading to potential therapeutic applications in the treatment of neurological disorders. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propiedades
Fórmula molecular |
C20H20BrN3O4 |
|---|---|
Peso molecular |
446.3 g/mol |
Nombre IUPAC |
4-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C20H20BrN3O4/c1-12-18(20(26)24(23(12)2)14-8-6-5-7-9-14)22-19(25)13-10-15(27-3)17(21)16(11-13)28-4/h5-11H,1-4H3,(H,22,25) |
Clave InChI |
MUTRBGJZIJYCAB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)Br)OC |
SMILES canónico |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(2-thienyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B262948.png)









![4-cyano-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262985.png)